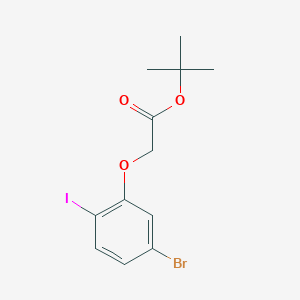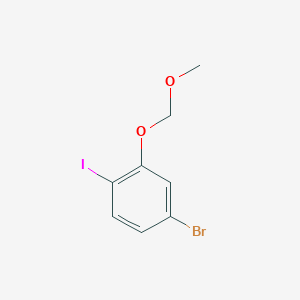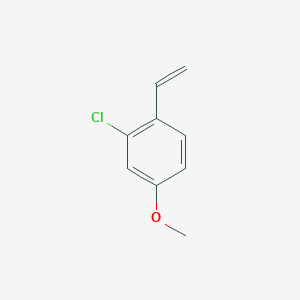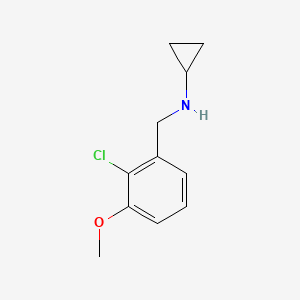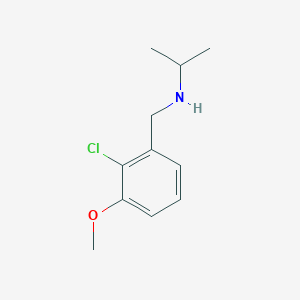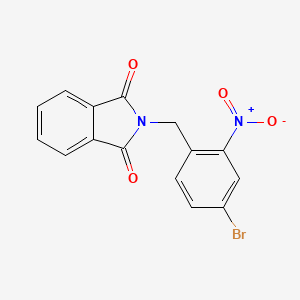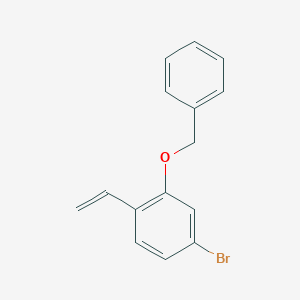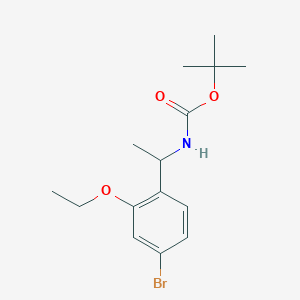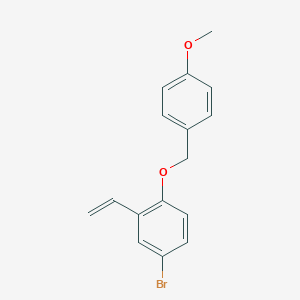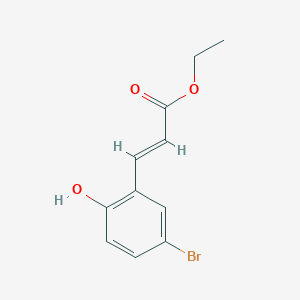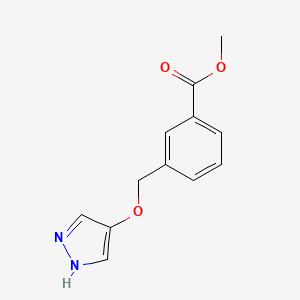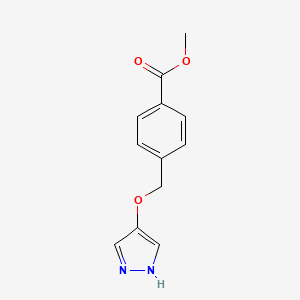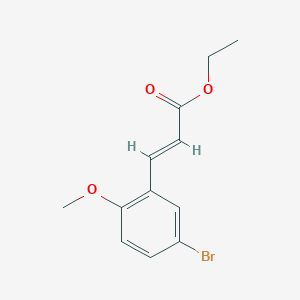
2-Propenoicacid,3-(5-bromo-2-methoxyphenyl)-,ethylester,(2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoicacid,3-(5-bromo-2-methoxyphenyl)-,ethylester,(2E)-, also known as 5-Bromo-2-methoxycinnamic acid ethyl ester, is an organic compound with the molecular formula C12H13BrO3. This compound is a derivative of cinnamic acid, characterized by the presence of a bromine atom and a methoxy group on the phenyl ring, and an ethyl ester group on the propenoic acid chain. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoicacid,3-(5-bromo-2-methoxyphenyl)-,ethylester,(2E)- typically involves the esterification of 5-Bromo-2-methoxycinnamic acid. The process begins with the bromination of 2-methoxycinnamic acid to introduce the bromine atom at the 5-position of the phenyl ring. This is followed by esterification using ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 2-Propenoicacid,3-(5-bromo-2-methoxyphenyl)-,ethylester,(2E)-.
Chemical Reactions Analysis
Types of Reactions
2-Propenoicacid,3-(5-bromo-2-methoxyphenyl)-,ethylester,(2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-bromo-2-methoxybenzoic acid, while reduction can produce 5-bromo-2-methoxyphenylethanol.
Scientific Research Applications
2-Propenoicacid,3-(5-bromo-2-methoxyphenyl)-,ethylester,(2E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Propenoicacid,3-(5-bromo-2-methoxyphenyl)-,ethylester,(2E)- involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the phenyl ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Propenoicacid,3-(4-methoxyphenyl)-,ethylester,(2E)-: Similar structure but lacks the bromine atom.
2-Propenoicacid,3-(3-bromo-2-methoxyphenyl)-,ethylester,(2E)-: Bromine atom is positioned differently on the phenyl ring.
2-Propenoicacid,3-(5-chloro-2-methoxyphenyl)-,ethylester,(2E)-: Chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 5-position of the phenyl ring in 2-Propenoicacid,3-(5-bromo-2-methoxyphenyl)-,ethylester,(2E)- imparts unique chemical and biological properties compared to its analogs. This structural feature enhances its reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(14)7-4-9-8-10(13)5-6-11(9)15-2/h4-8H,3H2,1-2H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUVBHRXCRZDOI-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
